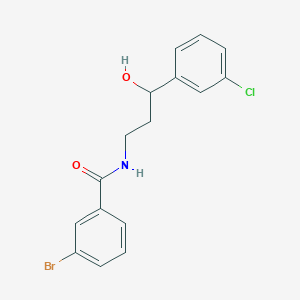

3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

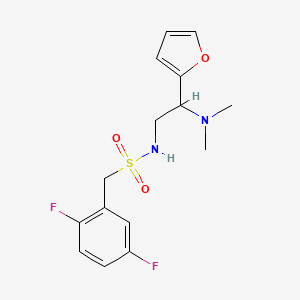

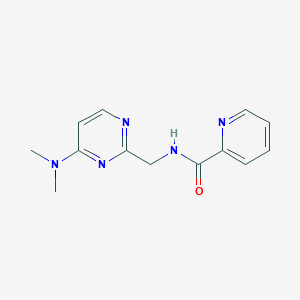

3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide is a chemical compound with the molecular formula C13H9BrClNO .

Molecular Structure Analysis

The molecular structure of 3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide is complex. It includes a bromine atom (Br), a chlorine atom (Cl), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide include its molecular weight, density, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Compounds similar to "3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide" have been synthesized and characterized to understand their molecular structure and properties. For example, the synthesis and structural analysis of novel Re(I) tricarbonyl complexes anchored on a phosphinoarylbenzylamine and a phosphinoaryloxazoline generated in situ have been reported. These studies involve detailed spectroscopic and crystallographic analyses to elucidate the compounds' structures, providing a foundation for further chemical and biological investigations (Kniess et al., 2003).

Antiproliferative and Cytotoxic Activities

Research has explored the antiproliferative and cytotoxic activities of substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds structurally related to "3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide." These studies aim to identify potential anticancer agents by screening various derivatives for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. Notable findings include the identification of compounds with significant activity against human cancer cell lines, indicating the potential for further development into anticancer therapies (Imramovský et al., 2013).

Antimicrobial and Antibiofilm Properties

The antipathogenic activity of acylthioureas and related compounds has been studied, demonstrating significant antimicrobial properties, particularly against strains known for their biofilm-forming capabilities. These findings suggest that derivatives of "3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide" could be further developed into novel antimicrobial agents with enhanced efficacy against biofilm-associated infections (Limban et al., 2011).

Environmental Implications and Degradation

Studies on the degradation products of UV filters in chlorinated seawater swimming pools have implications for understanding the environmental behavior of brominated compounds, including those structurally related to "3-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide." These investigations shed light on the formation of potentially toxic byproducts and their environmental impact, highlighting the need for careful consideration of the use and disposal of such chemicals (Manasfi et al., 2015).

Eigenschaften

IUPAC Name |

3-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2/c17-13-5-1-4-12(9-13)16(21)19-8-7-15(20)11-3-2-6-14(18)10-11/h1-6,9-10,15,20H,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOFECNKCZMTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)

![Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2767973.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)